

### Toxicological Profile of Morpholine Oleic Acid Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Morpholine oleate |           |
| Cat. No.:            | B093700           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

This technical guide provides a comprehensive overview of the toxicological profile of Morpholine Oleic Acid Salt (MOAS). The document synthesizes available data on the acute, sub-chronic, and chronic toxicity of MOAS, as well as its genotoxic and reproductive effects. All quantitative data is presented in structured tables for ease of reference and comparison. Detailed experimental protocols for key toxicological studies are provided to aid in the understanding and replication of the findings. Additionally, this guide includes visualizations of experimental workflows and a proposed signaling pathway for MOAS-induced nephrotoxicity, rendered using the DOT language. The information contained herein is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the safety assessment of this compound.

### **Physicochemical Properties**

Morpholine Oleic Acid Salt (CAS No. 1095-66-5) is the salt of the secondary amine morpholine and the fatty acid, oleic acid. It is utilized in various industrial applications, including as a corrosion inhibitor and as an emulsifier in wax coatings for fruits and vegetables.[1]

### **Toxicological Data**



The toxicological assessment of morpholine oleic acid salt is primarily based on studies conducted in rodents. The salt form is often used in toxicological testing to mitigate the corrosive effects of morpholine alone.[2]

### **Acute Toxicity**

Specific acute toxicity data for morpholine oleic acid salt is not readily available in the reviewed literature. However, data for morpholine can be used as a surrogate to estimate the acute toxicity profile.

| Compound   | Test Species | Route of<br>Administration | LD50/LC50                    | Reference |
|------------|--------------|----------------------------|------------------------------|-----------|
| Morpholine | Rat          | Oral                       | 1050 - 1900<br>mg/kg bw      | [2]       |
| Morpholine | Guinea Pig   | Oral                       | 900 mg/kg bw                 | [2]       |
| Morpholine | Rabbit       | Dermal                     | 500 mg/kg bw                 | [2]       |
| Morpholine | Rat          | Inhalation                 | LC50 (4-hour) ><br>23.6 mg/L |           |

Table 1: Acute Toxicity Data for Morpholine

### **Sub-chronic Toxicity**

A 13-week sub-chronic toxicity study of MOAS was conducted in B6C3F1 mice.[2]



| Parameter                 | Dose Levels (in drinking water)                       | Observed<br>Effects                                                 | NOAEL               | Reference |
|---------------------------|-------------------------------------------------------|---------------------------------------------------------------------|---------------------|-----------|
| Body Weight               | 2.5%                                                  | Reduced weight gains in both sexes (not statistically significant). | -                   |           |
| Water<br>Consumption      | Dose-related decrease in both sexes.                  | -                                                                   |                     |           |
| Urinalysis                | 0.6%, 1.25%,<br>2.5%                                  | Significant elevation of specific gravity in males.                 | -                   |           |
| 1.25%, 2.5%               | Significant elevation of specific gravity in females. | -                                                                   |                     |           |
| Plasma Urea<br>Nitrogen   | 1.25%, 2.5%                                           | Significant elevation in males.                                     | -                   |           |
| 0.6%, 1.25%,<br>2.5%      | Significant elevation in females.                     | -                                                                   |                     | _         |
| Relative Kidney<br>Weight | 1.25%, 2.5%                                           | Statistically significant dose- dependent increase in both sexes.   | -                   |           |
| Histopathology            | 2.5%                                                  | Cloudy swelling of the proximal tubules of the                      | 400 mg/kg<br>bw/day | [2]       |



kidneys in both sexes.

Table 2: Summary of 13-Week Sub-chronic Oral Toxicity Study of MOAS in Mice

### **Chronic Toxicity and Carcinogenicity**

A combined chronic toxicity and carcinogenicity study of MOAS was performed in B6C3F1 mice.[3]



| Parameter              | Dose Levels (in drinking water)                                       | Observed<br>Effects                                                                                 | Conclusion                                                                  | Reference |
|------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------|
| Growth                 | 1.0%                                                                  | Growth retardation in both sexes.                                                                   | -                                                                           | [3]       |
| 0.25%                  | Growth retardation in females.                                        | -                                                                                                   | [3]                                                                         |           |
| Blood-Urea<br>Nitrogen | 1.0%                                                                  | Significant increase in males.                                                                      | -                                                                           | [3]       |
| Histopathology         | 1.0%                                                                  | Significantly higher incidence of squamous-cell hyperplasia of the forestomach epithelium in males. | -                                                                           | [3]       |
| Carcinogenicity        | 0.25%                                                                 | Significantly reduced incidence of hepatocellular carcinoma in males.                               | No demonstrated carcinogenic effect at levels up to 1.0% in drinking water. | [3]       |
| 1.0%                   | Trend towards reduced incidence of hepatocellular carcinoma in males. | [3]                                                                                                 |                                                                             |           |

Table 3: Summary of Combined Chronic Toxicity and Carcinogenicity Study of MOAS in Mice



### Genotoxicity

Direct and detailed genotoxicity studies on morpholine oleic acid salt are limited. However, a study on a morpholine fatty acid salt reported no mutagenic activity.

| Test      | Test System                                                     | Metabolic<br>Activation | Result        | Reference |
|-----------|-----------------------------------------------------------------|-------------------------|---------------|-----------|
| Ames Test | S. typhimurium<br>TA1535, TA1537,<br>TA92, TA94,<br>TA98, TA100 | With and without        | Not mutagenic | [4]       |

Table 4: Genotoxicity of a Morpholine Fatty Acid Salt

It is important to note that morpholine can be nitrosated to form N-nitrosomorpholine (NMOR), a known genotoxic carcinogen, in the presence of nitrites.[5]

### **Reproductive and Developmental Toxicity**

A teratogenicity study of a 50% water solution of morpholine salts of fatty acids (oleic acid) was conducted in Wistar rats.[6]

| Parameter          | Dose<br>Levels<br>(gavage)       | Maternal<br>Effects                                                                           | Fetal<br>Effects                                                 | NOAEL<br>(Maternal) | NOAEL<br>(Fetal) | Reference |
|--------------------|----------------------------------|-----------------------------------------------------------------------------------------------|------------------------------------------------------------------|---------------------|------------------|-----------|
| Teratogeni<br>city | 0, 234,<br>468, 936<br>mg/kg/day | Nasal<br>discharge,<br>dirty nose,<br>and<br>salivation<br>at doses<br>from 234<br>mg/kg/day. | No<br>malformati<br>ons or<br>growth<br>retardation<br>observed. | < 234<br>mg/kg/day  | 936<br>mg/kg/day | [6]       |

Table 5: Teratogenicity Study of Morpholine Salts of Fatty Acids in Rats



# Experimental Protocols 13-Week Sub-chronic Oral Toxicity Study in Mice

- Test Substance: Morpholine oleic acid salt (MOAS).
- Test Species: B6C3F1 mice.
- · Administration Route: In drinking water.
- Dose Levels: 0%, 0.15%, 0.3%, 0.6%, 1.25%, and 2.5%.
- Duration: 13 weeks.
- Observations:
  - Body weight and water consumption were monitored.
  - Urine analysis was performed to measure specific gravity.
  - Blood samples were collected for plasma urea nitrogen analysis.
  - At termination, organs were weighed, and histopathological examinations were conducted.

## Combined Chronic Toxicity and Carcinogenicity Study in Mice

- Test Substance: Morpholine oleic acid salt (MOAS).
- Test Species: B6C3F1 mice (50 males and 50 females per group).
- Administration Route: In drinking water.
- Dose Levels: 0%, 0.25%, and 1.0%.
- Duration: Not explicitly stated, but typical for chronic/carcinogenicity studies (e.g., up to 2 years).
- Observations:



- Body weight was monitored.
- Blood samples were collected for blood-urea nitrogen analysis.
- At termination, a complete histopathological examination of organs was performed to assess for non-neoplastic and neoplastic lesions.

### **Teratogenicity Study in Rats**

- Test Substance: Morpholine salts of fatty acids (oleic acid, 50% water solution).
- · Test Species: Pregnant Wistar rats.
- Administration Route: Gavage.
- Dose Levels: 0, 234, 468, and 936 mg/kg/day.
- Treatment Period: Gestation day 6 through 15.
- · Observations:
  - Maternal clinical signs were observed daily.
  - On gestation day 20, dams were sacrificed.
  - Fetuses were examined for external, visceral, and skeletal malformations and variations.

### **Visualizations**

### **Experimental Workflow for Toxicity Studies**





Click to download full resolution via product page

Caption: General workflow for in-vivo toxicity studies.



# Proposed Signaling Pathway for MOAS-Induced Nephrotoxicity





Click to download full resolution via product page

Caption: Proposed mechanism of MOAS-induced nephrotoxicity.

#### **Discussion and Conclusion**

The available toxicological data for morpholine oleic acid salt indicates that the primary target organ for toxicity is the kidney, as evidenced by increased kidney weight, elevated blood urea nitrogen, and histopathological changes in the proximal tubules in mice.[2] The No-Observed-Adverse-Effect Level (NOAEL) from a 13-week sub-chronic study in mice was determined to be 400 mg/kg bw/day.[2]

Chronic exposure to MOAS in mice did not demonstrate a carcinogenic effect.[3] A teratogenicity study in rats suggested no adverse effects on fetal development, although maternal toxicity was observed at the lowest dose tested.[6] Genotoxicity data for the salt is limited, but a study on a morpholine fatty acid salt was negative in the Ames test.[4] A significant consideration for the safety assessment of morpholine-containing compounds is the potential for the formation of the carcinogen N-nitrosomorpholine in the presence of nitrites.[5]

Further research would be beneficial to establish a definitive acute toxicity profile (LD50) for morpholine oleic acid salt and to conduct a more comprehensive battery of genotoxicity tests. Elucidating the precise molecular mechanisms underlying MOAS-induced nephrotoxicity would also be a valuable area of investigation.

In conclusion, the current body of evidence suggests that morpholine oleic acid salt exhibits a target organ toxicity to the kidneys at high doses in rodents. It does not appear to be carcinogenic in mice. The potential for nitrosamine formation remains a critical aspect of its overall safety assessment. This technical guide provides a foundational understanding of the toxicology of MOAS to inform future research and risk assessment activities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Combined chronic toxicity and carcinogenicity studies of morpholine oleic acid salt in B6C3F1 mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine Some Organic Solvents, Resin Monomers and Related Compounds,
   Pigments and Occupational Exposures in Paint Manufacture and Painting NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ijmrhs.com [ijmrhs.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of Morpholine Oleic Acid Salt: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b093700#toxicological-studies-of-morpholine-oleic-acid-salt]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com